Based on the naming convention and related compounds found, "Fmoc-L-Phe-MPPA" appears to be a modified phenylalanine amino acid. Here's a breakdown of its probable components:
The table below summarizes several modified Fmoc-phenylalanine building blocks found in the search results, which serve similar specialized roles in research.
| Building Block | CAS Number | Key Feature | Primary Research Applications |
|---|---|---|---|
| Fmoc-L-Phe-OH [1] [3] | 35661-40-6 | Standard phenylalanine | Fundamental building block for peptide synthesis [1] [4] [3] |
| Fmoc-L-Photo-Phe-OH [5] | 133342-64-0 | Diazirine photo-crosslinker | Photoaffinity labeling of cellular targets and protein-protein interactions [5] |
| Fmoc-α-Methyl-L-Phe [6] | 135944-05-7 | Alpha-methyl group | Creates peptides with modified backbone structures and enhanced stability [6] |
| Fmoc-Pentafluoro-L-Phe [7] | - | Pentafluorinated phenyl ring | Alters electronic properties and hydrophobicity for specific binding |
| Fmoc-L-Phenylalaninol [8] | 129397-83-7 | C-terminal alcohol | Used in peptide synthesis and bioconjugation [8] |
Specialized amino acids like this compound are typically incorporated into peptides using Fmoc-SPPS. The following diagram outlines the general experimental workflow.
Generalized Fmoc-SPPS workflow for incorporating specialized building blocks like this compound.
Key Steps and Reagents:
To obtain specific technical data on this compound, I suggest you:
While data for Fmoc-L-Phe-MPPA is missing, the table below summarizes the documented solubility for structurally related Fmoc-protected amino acids, which may offer some general guidance.
| Compound Name | Reported Solubility | Source / Context |
|---|---|---|
| Fmoc-L-Phe-OH | Soluble in chloroform (small amount), DMF (small amount, with sonication), DMSO (small amount) [1]. | Commercial product specification [1]. |
| Fmoc-L-Phe(4-Cl)-OH | 1 mmol dissolves in 2 mL DMF, clear solution [2]. | Commercial product specification [2]. |
| N-Fmoc-4-methyl-L-phenylalanine | Soluble in DMF [3]. | Commercial product specification [3]. |
| 4-Fluoro-N-Fmoc-L-phenylalanine | Soluble in DMF [4]. | Commercial product specification [4]. |
| General Fmoc Protection Reaction | Anhydrous conditions use pyridine/CH₂Cl₂ (DCM) [5]. | Technical guide on Fmoc chemistry [5]. |
A key point from the general literature is that DMF is a very common and high-quality solvent for Fmoc-protected amino acids in peptide synthesis [6]. Its properties facilitate resin swelling and efficient diffusion of reagents [6].
Since pre-existing data for your specific compound is unavailable, you will likely need to determine its solubility experimentally. The following diagram outlines a standard workflow for this process.
Solubility determination workflow
For a detailed experimental protocol:
To proceed with your research, consider the following:
| Linker Name | Primary Function | Cleavage Conditions | Key Features and Applications |
|---|---|---|---|
| Wang Linker [1] [2] | Synthesis of peptide acids | Concentrated TFA (95%) [3] [1] | Classic, widely used benzyl alcohol-type linker. Pre-loaded resins are often preferred [3]. |
| 2-Chlorotrityl Chloride (CTC) Linker [3] [1] | Synthesis of peptide acids | Very mild acid (1-3% TFA in DCM) [3] [1] | Prevents racemization during loading; allows cleavage of fully protected peptides [3]. |
| Rink Amide Linker [3] [1] [2] | Synthesis of peptide amides | Concentrated TFA (95%) [3] | Standard for routine peptide amide synthesis. |
| Sieber Amide Linker [3] [1] [2] | Synthesis of protected peptide amides | Mild acid (1% TFA in DCM) [3] | Provides fully protected peptide amides; less sterically hindered than Rink [2]. |
| Safety-Catch Linkers (e.g., Kenner's sulfonamide) [4] | Versatile; for acids, amides, thioesters | Activation (e.g., alkylation) followed by nucleophilic cleavage [4] | Completely stable during synthesis; activated on demand for highly specific cleavage [4]. |
The following diagram illustrates the general workflow of Fmoc-SPPS, showing where the choice of linker is critical.
Solid-Phase Peptide Synthesis Workflow
For researchers, the choice of linker dictates the experimental protocol, especially the final cleavage step.
Synthesis of Peptide Acids using Wang Resin:
Synthesis of Protected Peptide Amides using Sieber Resin:
General Considerations:
Fmoc-L-Phe-OH is a protected amino acid derivative essential for peptide synthesis. The quantitative data from supplier specifications and scientific literature is summarized in the table below [1] [2] [3].
| Property | Specification / Value |
|---|---|
| IUPAC Name | N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine |
| CAS Number | 35661-40-6 [2] [3] |
| Molecular Formula | C₂₄H₂₁NO₄ [2] [3] |
| Molecular Weight | 387.43 g/mol [2] [3] |
| Appearance | White to off-white crystalline powder [2] [3] |
| Purity | ≥ 98.0% - 99.5% (by HPLC) [2] [3] |
| Melting Point | 180 - 190 °C [2] [3] |
| Optical Rotation | [α]D²⁰ = -38 ±3° (c=1 in DMF) [3] |
| Storage | 2-8 °C, away from light [2] |
A prominent advanced application for Fmoc-L-Phe is creating supramolecular hydrogels for controlled drug delivery. The following workflow details the methodology for preparing and evaluating Fmoc-L-Phe/nano-Hydroxyapatite (nHAP) hybrid hydrogels, as cited in research [1] [4].
1. Hydrogel Preparation and Characterization
2. Drug Release Kinetics Study
3. Biological Property Assessment
The research indicates that Fmoc-L-Phe-based materials offer promising properties for drug development:
The following provides a detailed guide to the Fmoc-SPPS process, which you can adapt for your synthesis.
Fmoc-SPPS is an iterative process where a peptide chain is assembled from the C-terminus to the N-terminus while anchored to an insoluble resin support [1]. Each cycle involves deprotecting the N-terminal Fmoc group of the growing chain and then coupling the next Fmoc-protected amino acid. The visual workflow below illustrates this cyclic process.
The table below lists the essential reagents and materials you will need to set up the synthesis.
| Category | Specific Examples & Notes |
|---|---|
| Resin | Wang resin (for C-terminal carboxylic acid) or Rink Amide resin (for C-terminal amide) [1]. Choice depends on your desired C-terminal moiety for MPPA. |
| Protected Amino Acids | Fmoc-L-Phe-OH, Fmoc-MPPA-OH (or its suitably protected precursor). Ensure side-chain protecting groups (e.g., Boc, OtBu, Trt) are compatible with Fmoc chemistry [1]. |
| Activators | DIC (Diisopropylcarbodiimide), HBTU (O-(7-aza-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) [1]. |
| Deprotection Base | 20% Piperidine in DMF (standard) [1]. Alternatives like 3-(diethylamino)propylamine (DEAPA) in sustainable solvents show promise for reducing side reactions [2]. |
| Solvents | DMF (Dimethylformamide), DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone). Must be anhydrous for coupling steps [3] [1]. |
| Cleavage Cocktail | Trifluoroacetic acid (TFA) with scavengers like Water, EDT (Ethanedithiol), and TIS (Triisopropylsilane) to protect the peptide during resin cleavage [3]. |
This protocol can be performed manually in a peptide synthesis vessel or automated with a peptide synthesizer.
Step 1: Resin Preparation (Swelling)
Step 2: Repetitive Synthesis Cycle (For each amino acid) For each amino acid to be added, including Fmoc-L-Phe and Fmoc-MPPA, repeat the following two steps:
Fmoc Deprotection
Amino Acid Coupling
Step 3: Final Deprotection and Cleavage
Fmoc-MPPA-OH or a derivative that can be activated for coupling. Its side chain may also require a protecting group stable to piperidine but cleavable by TFA.
C-terminal modification of peptides represents a crucial strategy in modern peptidomimetic drug development, enabling researchers to fine-tune therapeutic properties for enhanced pharmaceutical efficacy. The modification of peptide C-termini allows for strategic manipulation of proteolytic stability, pharmacokinetic profiles, and receptor binding selectivity, addressing significant limitations of native peptide therapeutics. The fluorenylmethoxycarbonyl (Fmoc) protecting group has emerged as a cornerstone in solid-phase peptide synthesis (SPPS), enabling the precise assembly of complex peptide architectures through its base-labile protection mechanism and excellent orthogonality to other protecting groups [1]. When combined with specialized linkers like MPPA (methoxyphenylphenoxyacetic acid), researchers gain unprecedented control over C-terminal functionality, opening new avenues for creating optimized peptide-based therapeutics with enhanced metabolic stability and target engagement.
The strategic importance of C-terminal modification stems from its ability to address fundamental challenges in peptide drug development:
Table 1: Comparison of C-Terminal Modification Strategies in Peptide Therapeutics
| Modification Type | Key Advantages | Common Applications | Stability Impact |
|---|---|---|---|
| C-terminal amidation | Enhanced metabolic stability, neutral charge | GPCR-targeted peptides, neuropeptides | High improvement |
| Sulfonamide linkage | Protease resistance, altered H-bonding capacity | Enzyme inhibitors, constrained analogs | Significant improvement |
| Esterification | Increased lipophilicity, membrane permeability | Cell-penetrating peptides, prodrugs | Moderate improvement |
| Phosphonate analogs | Transition state mimicry, enzyme inhibition | Protease inhibitors, signal disruption | High improvement |
The MPPA linker represents a sophisticated approach to C-terminal modification in solid-phase peptide synthesis, enabling precise control over the final peptide functionality. Chemically known as methoxyphenylphenoxyacetic acid, MPPA functions as a versatile backbone that can be appropriately functionalized for resin attachment while presenting the growing peptide chain in an optimal orientation for efficient coupling [3]. When incorporated as Fmoc-L-Phe-MPPA, this building block combines the benefits of a protected phenylalanine residue with the versatile MPPA linker, creating a powerful tool for introducing strategic C-terminal modifications during SPPS. The structural configuration of this system allows for the sequential assembly of peptide chains while preserving the C-terminal modification for final cleavage under specific conditions.
The chemical properties of Fmoc-L-Phee-MPPA contribute significantly to its utility in peptide synthesis:
Table 2: Comparison of MPPA with Common C-Terminal Modification Approaches
| Resin/Linker System | Cleavage Conditions | Compatible Modifications | Loading Capacity | Side Reactions |
|---|---|---|---|---|
| MPPA linker | Mild acid (1% TFA) | Amides, esters, hydroxamates | 0.3-0.8 meq/g [3] | Low |
| Wang resin | Strong acid (50-95% TFA) | Carboxylic acids | 0.4-1.2 mmol/g | Moderate |
| Rink amide resin | Strong acid (50-95% TFA) | Amides | 0.3-0.8 mmol/g | Low |
| 2-chlorotrityl chloride | Very mild acid (0.5-1% TFA) | Protected peptide acids | 0.8-1.5 mmol/g | Very low |
Compared to traditional approaches, the MPPA system provides exceptional control over the C-terminal environment, allowing for the introduction of diverse functional groups including amides, esters, and other non-native functionalities that significantly alter peptide properties. This versatility makes it particularly valuable for constructing peptidomimetic libraries where systematic variation of C-terminal functionality is essential for optimizing therapeutic potential. The ability to perform mild cleavage conditions (as low as 1% TFA) preserves acid-sensitive modifications and minimizes side reactions, resulting in higher purity final products [4].
The synthesis of C-terminal modified peptides using This compound building blocks follows a meticulously optimized solid-phase protocol designed to maximize coupling efficiency and minimize side reactions. The process begins with appropriate resin selection and conditioning, proceeding through iterative deprotection and coupling cycles, and culminating in controlled cleavage to yield the modified peptide. This systematic approach ensures reproducible results and high-quality products suitable for pharmaceutical development [4].
Diagram 1: Solid-Phase Peptide Synthesis Workflow for C-Terminal Modified Peptides
Table 3: Optimized Coupling Parameters for this compound Based Synthesis
| Parameter | Standard Conditions | Difficult Sequences | Sensitive Residues |
|---|---|---|---|
| Amino acid excess | 3.0 equivalents | 4.5-5.0 equivalents | 2.5 equivalents |
| Activator | DIC/HOBt | HBTU/DIEA | DIC/HOAt |
| Coupling time | 2-4 hours | 6-8 hours | 1-2 hours |
| Coupling temperature | Room temperature | 40-50°C | 0-4°C |
| Solvent system | NMP | DMF/DCM (1:1) | DMF |
Comprehensive analytical characterization of C-terminal modified peptides is essential to confirm structural integrity, assess purity, and verify successful incorporation of the desired modifications. A multifaceted analytical approach combines chromatographic separation, mass spectrometric analysis, and structural elucidation techniques to provide a complete profile of the synthesized peptide. These methodologies ensure that products meet the stringent quality requirements for pharmaceutical development and biological evaluation [5].
Table 4: Analytical Characterization Parameters for C-Terminal Modified Peptides
| Analytical Method | Key Parameters | Expected Results | Acceptance Criteria |
|---|---|---|---|
| Analytical HPLC | C18 column, 0.1% TFA/ACN gradient | Single major peak | Purity ≥95% |
| Mass Spectrometry | ESI or MALDI-TOF | [M+H]⁺ within 0.1 Da of theoretical | Mass accuracy ±0.1 Da |
| NMR Spectroscopy | 300 MHz (¹H), 75.5 MHz (¹³C) | Characteristic backbone and sidechain signals | Consistent with expected structure |
| Amino Acid Analysis | Acid hydrolysis, derivatization | Molar ratios within 10% of expected | Correct amino acid composition |
Beyond structural confirmation, comprehensive characterization must evaluate the functional consequences of C-terminal modifications on peptide properties and behavior. These assessments validate the strategic rationale for modification and provide critical data for downstream pharmaceutical development:
The strategic application of C-terminal modification using this compound chemistry has enabled significant advances across multiple therapeutic domains, particularly for peptides targeting G-protein coupled receptors (GPCRs), enzyme inhibition, and metabolic disease therapeutics. These modifications directly address the primary limitations of native peptide structures while enhancing their therapeutic potential through precise molecular engineering [2].
Diagram 2: Structure-Activity Relationship of C-Terminal Modified Peptides
The pharmaceutical development of C-terminal modified peptides requires careful attention to formulation strategies that maintain stability and enable efficient delivery:
The application of This compound building blocks for C-terminal modification represents a powerful strategy in modern peptidomimetic drug development, enabling precise control over peptide properties and therapeutic potential. Through the optimized synthetic protocols and analytical methodologies detailed in these Application Notes, researchers can reliably incorporate diverse C-terminal modifications that significantly enhance proteolytic stability, receptor selectivity, and pharmaceutical properties of peptide therapeutics. The continued refinement of these approaches promises to expand the therapeutic landscape for peptide-based medicines across multiple disease domains, particularly for targets that have traditionally been challenging for conventional small molecules or biologicals.
Solid-phase peptide synthesis (SPPS) using the fluorenylmethyloxycarbonyl (Fmoc) protecting group has become a cornerstone of modern peptide chemistry, enabling the synthesis of complex peptides and proteins for research and therapeutic applications. The Fmoc group offers significant advantages due to its excellent orthogonality with acid-labile protecting groups and its removal under mild basic conditions that avoid harsh acidic environments [1] [2]. However, a significant challenge persists in the synthesis of peptides containing sensitive residues, particularly thioamide-containing peptides and those with a high propensity for epimerization at the C-terminal amino acid during chain assembly. Epimerization, the unintended formation of D-amino acid isomers at chiral centers, represents a critical quality issue that can compromise peptide purity, biological activity, and structural integrity.
The synthesis of peptides containing Fmoc-L-Phe-MPPA and similar structures demands special consideration due to the susceptibility of activated amino acids to base-catalyzed racemization. Traditional Fmoc deprotection strategies utilizing piperidine, while effective for standard applications, can induce significant epimerization when synthesizing thioamide-containing peptides or segments with sterically hindered residues [3]. This technical note addresses these challenges by presenting optimized protocols that significantly reduce epimerization while maintaining high coupling efficiency, enabling researchers to achieve superior product quality in complex peptide synthesis.
Epimerization during Fmoc-SPPS occurs primarily through the formation of a resonance-stabilized carbanion at the α-carbon of the activated amino acid. This process is particularly problematic for residues with electron-withdrawing groups or those adjacent to structural elements that enhance the acidity of the α-proton, such as thioamides. Thioamides differ from their oxoamide counterparts by replacing the carbonyl oxygen with a sulfur atom, which significantly alters their physicochemical properties, including increased acidity at the α-carbon (pKa ≈ 13) [3]. This enhanced acidity makes thioamide-containing residues like this compound particularly prone to base-catalyzed epimerization during the repetitive Fmoc deprotection steps.
The traditional Fmoc deprotection mechanism using piperidine proceeds through an E1cb elimination pathway, generating dibenzofulvene as a byproduct [2]. While this reaction is highly efficient for Fmoc removal, the prolonged exposure to basic conditions (typically 20% piperidine in DMF for 10-20 minutes) provides ample opportunity for abstraction of the acidic α-proton from susceptible residues, leading to epimerization. Once formed, the planar carbanion can reprotonate from either face, resulting in a mixture of L- and D-epimers that are often difficult to separate and characterize.
The conventional approach to Fmoc deprotection utilizes 20% (v/v) piperidine in dimethylformamide (DMF), which provides rapid Fmoc removal with a half-life of approximately 6 seconds [1]. While this method is satisfactory for routine syntheses, it presents significant drawbacks for sensitive residues:
Alternative bases such as morpholine offer milder conditions but still result in significant epimerization for sensitive peptides. The fundamental limitation of these traditional nucleophilic bases lies in their inability to achieve rapid Fmoc removal without concomitant epimerization of susceptible residues.
Table 1: Comparison of Fmoc Deprotection Reagents and Their Properties
| Deprotection Reagent | Concentration | Half-life of Fmoc Group | Epimerization Risk | Compatibility with Thioamides |
|---|---|---|---|---|
| Piperidine | 20% in DMF | ~6 seconds | High | Poor |
| Morpholine | 50% in DMF | ~1 minute | Moderate | Limited |
| DBU | 2% in DMF | <30 seconds | Low | Excellent |
| Piperazine/DBU mixture | 5%/1% in DMF | ~20 seconds | Low | Good |
The strategic implementation of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a non-nucleophilic base for Fmoc deprotection addresses the fundamental limitations of traditional reagents. DBU's sterically hindered structure and strong base character (pKa of conjugate acid ≈ 12) enable rapid Fmoc removal while minimizing nucleophilic side reactions and epimerization [3]. Unlike piperidine, DBU does not efficiently abstract the α-proton from most amino acid residues, thereby substantially reducing the epimerization pathway while maintaining excellent deprotection efficiency.
Research has demonstrated that DBU-based deprotection is particularly advantageous for thioamide-containing peptides, where the enhanced acidity of the α-proton makes these residues exceptionally susceptible to epimerization with conventional bases. In direct comparative studies, peptides synthesized with 2% DBU exhibited dramatically lower epimerization (5.0% versus 16.1% with piperidine for model peptide KAFSAKμ) while simultaneously improving isolated yields (35.9% versus 29.9% with piperidine) [3]. This dual benefit of reduced epimerization and enhanced yield makes the DBU method particularly valuable for synthesizing challenging sequences containing this compound and similar sensitive building blocks.
The following workflow diagram illustrates the optimized DBU deprotection process for low-epimerization peptide synthesis:
Figure 1: Optimized DBU deprotection workflow for low-epimerization peptide synthesis. The critical deprotection step utilizes short, repeated treatments with 2% DBU in DMF to minimize epimerization while ensuring complete Fmoc removal.
Systematic evaluation of the DBU deprotection method against traditional piperidine-based approaches demonstrates substantial improvements in peptide quality. In a controlled study examining multiple peptide sequences with varying thioamide positions, DBU consistently outperformed piperidine by significantly reducing epimerization across all test cases [3]. The most dramatic improvement was observed in the more complex 15-mer peptide CVNYSEEFVQMMTAK, where epimerization was reduced from 49.9% with piperidine to only 9.3% with DBU deprotection - representing an 81% reduction in epimerization while simultaneously improving product purity from 8.6% to 12.3%.
For peptides containing backbone thioamides, the DBU advantage remained consistent though less dramatic. In the model peptide KAFSAKμ, epimerization at the central Phe thioamide position decreased from 16.1% with piperidine to 5.0% with DBU (69% reduction), while the isolated yield improved from 29.9% to 35.9% [3]. This consistent pattern across diverse peptide sequences demonstrates the robustness of the DBU method for minimizing epimerization while maintaining or improving synthetic efficiency.
Beyond epimerization reduction, the DBU deprotection method provides an additional crucial advantage by suppressing specific side products that complicate purification and analysis. During synthesis of Nε-thioacetyl lysine (Lys(AcS)) containing peptides, the use of piperidine or morpholine resulted in the formation of inseparable byproducts that co-eluted with the target peptide during reverse-phase HPLC purification [3]. These side products consumed valuable starting material and complicated the purification process, reducing the overall efficiency of the synthesis.
In contrast, DBU-based deprotection completely avoided formation of these problematic byproducts, yielding cleaner crude products that simplified subsequent purification. This benefit stems from DBU's non-nucleophilic character, which prevents unwanted reactions with the thioamide functionality or other sensitive groups in the peptide chain. The combination of reduced epimerization and suppressed side product formation makes the DBU method particularly valuable for synthesizing complex modified peptides where purity is paramount.
Table 2: Comparative Performance of DBU vs. Piperidine for Thioamide-Containing Peptide Synthesis
| Peptide Sequence | Thioamide Position | Epimerization with Piperidine | Epimerization with DBU | Reduction | Yield with Piperidine | Yield with DBU |
|---|---|---|---|---|---|---|
| KAFSAKμ | Central Phe | 16.1% | 5.0% | 69% | 29.9% | 35.9% |
| FSAKAKμ | Ala after Phe | 1.0% | 0.0% | 100% | 44.3% | 51.3% |
| FASKAKμ | Lys after Phe | 3.2% | 1.0% | 69% | 44.0% | 44.7% |
| FAESAKμ | Glu after Phe | 5.6% | 1.0% | 82% | 18.2% | 22.7% |
| CVNYSEEFVQMMTAK | Multiple positions | 49.9% | 9.3% | 81% | n/d | n/d |
Materials:
Deprotection Solution Preparation: Prepare a 2% (v/v) solution of DBU in anhydrous DMF immediately before use. For 100 mL of deprotection solution, carefully add 2.0 mL of DBU to 98 mL of anhydrous DMF and mix thoroughly. The solution should be used within 4 hours of preparation to ensure optimal performance.
Step-by-Step Procedure:
Initial Resin Preparation: Transfer the Fmoc-protected peptide resin (typically 0.1-0.5 mmol) to a solid-phase reaction vessel. Wash thoroughly with DMF (3 × 5 mL per gram of resin) to ensure complete solvent exchange and removal of any residual impurities.
DBU Deprotection Cycle:
Resin Washing: Following the final deprotection cycle, wash the resin sequentially with:
Coupling Verification: Perform a qualitative ninhydrin test (Kaiser test) to confirm complete Fmoc removal before proceeding with the next amino acid coupling.
Critical Parameters:
For peptides incorporating this compound or other thioamide residues, additional precautions are necessary to maintain low epimerization and prevent sulfur-oxygen exchange:
Enhanced Anhydrous Conditions:
Cleavage Optimization:
Purification and Analysis:
Materials and Equipment:
Quantification Procedure:
Sample Preparation: Dissolve purified peptide in appropriate mobile phase to approximately 0.1-0.5 mg/mL concentration. Add Mca internal standard to a final concentration of 500 μM.
Chromatographic Separation:
Epimerization Calculation:
Validation: Confirm identity of epimeric peaks by MALDI-MS analysis, noting that L- and D-epimers will have identical masses but distinct retention times.
The superior performance of DBU in minimizing epimerization stems from its fundamental chemical properties as a non-nucleophilic strong base. Unlike piperidine, which can directly participate in nucleophilic side reactions, DBU functions primarily through abstracting the N-carbamate proton to initiate the E1cb elimination that releases the Fmoc group [2]. This mechanism minimizes contact between the base and the acidic α-proton of the amino acid residue, thereby reducing epimerization while maintaining efficient deprotection.
The dramatic reduction in epimerization observed with DBU, particularly for thioamide-containing peptides, confirms the critical importance of base selection and exposure time in managing stereochemical integrity during SPPS. The short, repeated deprotection cycles (3 × 2 minutes) with 2% DBU provide sufficient Fmoc removal while limiting cumulative base exposure. This approach represents an optimal balance between deprotection efficiency and epimerization control, especially for challenging sequences containing multiple sensitive residues.
The DBU deprotection method offers several significant advantages for peptide synthesis:
Potential limitations to consider:
The DBU deprotection method is particularly recommended for:
For routine synthesis of simple peptides without sensitive residues, traditional piperidine deprotection may remain adequate. However, for any application where epimerization concerns exist, the DBU method provides a robust solution that significantly improves product quality with minimal procedural modifications.
The optimized DBU deprotection protocol represents a significant advancement in synthetic methodology for challenging peptides including those containing this compound and other thioamide residues. By replacing traditional piperidine deprotection with short, repeated treatments of 2% DBU in DMF, researchers can achieve dramatic reductions in epimerization (typically 70-80% improvement) while simultaneously improving isolated yields and suppressing specific side products. This method addresses a critical quality concern in peptide synthesis and enables the production of stereochemically pure peptides for research and therapeutic development.
The comprehensive protocol detailed in this technical note provides researchers with a robust, reproducible method for synthesizing high-quality peptides with minimal epimerization. By adopting these optimized conditions, scientists working with sensitive amino acid derivatives and complex peptide sequences can significantly improve their synthetic outcomes, facilitating the development of peptides with enhanced biological activity and structural integrity.
Matrix metalloproteinase (MMP)-cleavable linkers are a cornerstone of stimuli-responsive biomaterials, enabling precise, cell-directed drug release in therapeutic applications. These linkers are designed to be stable during circulation but undergo specific cleavage by MMPs that are overexpressed in diseased tissues, such as tumors or sites of inflammation. This targeted release strategy enhances therapeutic efficacy while minimizing off-target effects. A significant advancement in the field is the development of systems that provide temporal control over drug release profiles by utilizing different MMP-cleavable sequences with varying enzymatic cleavage rates, moving beyond simple on/off release systems [1].
Extensive research has identified specific peptide sequences that serve as substrates for various MMPs. The table below summarizes key MMP-cleavable linkers, their sequences, and established cleavage characteristics.
Table 1: Characterized MMP-Cleavable Linker Sequences and Properties
| Linker Designation | Amino Acid Sequence | Cleavage Site (↓) | Target MMP | Key Characteristics |
|---|---|---|---|---|
| Fast Linker (IPES↓LRAG) | IPESLRAG |
Between S and L | MMP-2 [1] | Provides rapid release kinetics |
| Moderate Linker (GPQG↓IWGQ) | GPQGIWGQ |
Between G and I | MMP-2, MMP-9 [1] [2] | Intermediate release rate; well-characterized |
| Slow Linker (VPLS↓LYSG) | VPLSLYSG |
Between S and L | MMP-2 [1] | Provides sustained, slow release |
| BM9 Linker (PRQITAG) | PRQITAG |
Information missing | MMP-9 [2] | Used for bivalirudin release in spinal cord injury models |
The choice of linker sequence directly influences the rate of therapeutic agent release. Studies using hydrogel-based delivery systems have quantified the release kinetics for various linkers.
Table 2: Experimentally Determined Release Kinetics of MMP-Cleavable Linkers
| Linker Type | In Vitro Release Rate (× 10⁻³ h⁻¹) | In Vivo Release Rate (× 10⁻³ h⁻¹) | Experimental Context |
|---|---|---|---|
| Fast Linker (IPES↓LRAG) | 19.9 | 8.94 | Qk peptide release from PEG hydrogels [1] |
| Moderate Linker (GPQG↓IWGQ) | Data missing | Data missing | Common MMP substrate [1] |
| Slow Linker (VPLS↓LYSG) | 1.64 | 4.82 | Qk peptide release from PEG hydrogels [1] |
This protocol describes the conjugation of a therapeutic peptide to an MMP-cleavable linker for subsequent incorporation into a hydrogel delivery system, based on methods for the pro-angiogenic peptide Qk [1].
Materials:
KLTWQELYQLKYKGI)IPESLRAG, GPQGIWGQ, or VPLSLYSG)Procedure:
Peptide-Linker-C-G) from the resin, deprotect, and purify using reversed-phase HPLC.Validation:
KLTWQELYQLKYKGI-PES for the fast linker) using a relevant cell-based assay [1].This protocol assesses the enzymatic responsiveness and release kinetics of the linker in the presence of target MMPs.
Materials:
Procedure:
k).Notes:
k) for different linkers can vary significantly, allowing for temporal control (e.g., from 1.64 to 19.9 × 10⁻³ h⁻¹) [1].This protocol outlines the steps for evaluating the performance of the MMP-responsive delivery system in an animal model.
Materials:
Procedure:
The following workflow diagram summarizes the key stages from linker design to in vivo validation:
KLTWQELYQLKYKGI-PES), retains its bioactivity, as these residues can sometimes affect function [1].SGESPAYYTA or PVSLRSG), and the free peptide [1].
This protocol outlines the automated synthesis of peptides incorporating engineered amino acid building blocks like Fmoc-L-Phe-MPPA, using a flexible, Chemputer-style platform [1].
1. Resin Preparation (Swelling)
2. Repetitive Synthesis Cycle (for each amino acid) This cycle is repeated for each residue in the sequence, from C- to N-terminus.
A. Fmoc Deprotection
B. Coupling Reaction
3. Final Deprotection & Cleavage
4. Precipitation and Isolation
The workflow for this automated process is as follows:
The tables below summarize critical parameters for the automated synthesis protocol.
Table 1: Typical Coupling Cycle Parameters for Automated SPPS [1]
| Parameter | Typical Condition | Notes |
|---|---|---|
| Fmoc-AA | 0.2-0.5 M in DMF | Use 4 equivalents relative to resin loading. |
| Activator (HATU) | 0.45 M in DMF | Use 3.6-4 equivalents [1]. |
| Base (DIPEA) | 1-2 M in DMF | Use 8 equivalents relative to resin loading. |
| Coupling Time | 30-60 minutes | Longer times may be needed for hindered residues. |
| Deprotection Reagent | 20% Piperidine in DMF | Two treatments of 5-7 minutes are effective [1]. |
| Solvent | DMF | High purity, peptide grade. |
Table 2: Common Reagents for Cleavage and Work-up [2] [1]
| Reagent | Typical Ratio (v/v/v) | Function |
|---|---|---|
| Trifluoroacetic Acid (TFA) | 90-95% | Main cleavage agent. |
| Water | 2.5-5% | Scavenges carbocations. |
| Triisopropylsilane (TIPS) | 2.5-5% | Scavenges carbocations. |
| 1,2-Ethanedithiol (EDT) | Optional 2.5% | Additional scavenger for difficult sequences. |
| Precipitation Solvent | Cold Diethyl Ether | -20°C, used in large excess (e.g., 20:1 ether-to-TFA ratio) [1]. |
A key advantage of advanced automated platforms is the ability to integrate complex chemical modifications into a single, uninterrupted workflow. The following diagram illustrates how these modifications can be incorporated post-chain-assembly.
Examples of such integrated modifications include [1] [3]:
For challenging sequences or non-standard building blocks, consider these advanced strategies:
Fmoc-L-phenylalanine (Fmoc-L-Phe-OH) is a foundational building block in modern Fmoc-solid-phase peptide synthesis (Fmoc-SPPS), a methodology that has revolutionized the production of therapeutic peptides [1] [2] [3]. Its reliability and high purity make it indispensable for constructing complex peptides for pharmaceutical research, including the development of targeted therapies in oncology, peptide-based vaccines, and other biotechnological applications [1].
This protocol outlines the synthesis of a peptide chain using Fmoc-L-Phe-OH as a key building block [7].
Workflow: Solid-Phase Peptide Synthesis
This protocol describes formylation, a common modification for peptides used as standards in techniques like solid-state NMR [7].
Robust quality control is essential for peptides intended for therapeutic use. The following table outlines key specifications for the starting material, Fmoc-L-Phe-OH, and techniques for analyzing the final peptide.
| Parameter | Specification/Method | Details / Acceptance Criteria |
|---|---|---|
| Fmoc-L-Phe-OH Purity | Chiral HPLC [1] | ≥ 99.5% |
| Appearance | Visual inspection [1] [9] | White to off-white powder |
| Melting Point | Differential Scanning Calorimetry (DSC) [1] [9] | 180 - 190 ºC |
| Peptide Purity | Analytical HPLC/UPLC [7] [8] | Purity profile, retention time |
| Peptide Identity | Mass Spectrometry (MS) [7] [8] | Q-TOF, MALDI-TOF, or ESI-MS for molecular weight confirmation |
| Impurity Profiling | 2D-HPLC coupled with HRMS [8] | Identifies and characterizes process-related and degradation impurities |
| Advanced Structure | Circular Dichroism (CD), SEC-MALS [8] | Characterizes secondary and tertiary structure, aggregation state |
Strategic Considerations:
Troubleshooting Common Issues:
The following diagram illustrates the rational design of a Peptide-Drug Conjugate (PDC), a key application area for peptides synthesized using building blocks like Fmoc-L-Phe-OH [4].
Diagram: Peptide-Drug Conjugate (PDC) Architecture
Fmoc-L-Phe-OH is a cornerstone of Fmoc-SPPS, enabling the reliable and efficient synthesis of complex peptides for advanced drug development. The detailed protocols and analytical methods outlined in these application notes provide a robust framework for researchers to manufacture high-quality peptides. By leveraging this foundational building block and integrating it with modern strategies for enhancing stability and targeting—such as peptide stapling and the construction of PDCs—scientists can more effectively develop the next generation of peptide therapeutics to address diseases like cancer.
The synthesis of hydrophobic peptides represents one of the most significant challenges in modern peptide chemistry, particularly when working with sequences containing multiple hydrophobic amino acids such as valine, leucine, isoleucine, phenylalanine, and β-branched residues. These sequences have a strong tendency to form intramolecular β-sheet structures that lead to severe aggregation and precipitation during both synthesis and purification steps. This aggregation behavior is formally classified under "difficult sequences" – a concept introduced in the 1980s and refined by Kent and coworkers to describe peptides that form strong inter- or intramolecular non-covalent interactions resulting in insoluble peptide aggregates [1]. The fundamental challenge arises from the low solubility of these hydrophobic peptides in conventional aqueous or organic solvents, making them difficult to handle, synthesize, and purify using standard protocols.
The Fmoc-solid phase peptide synthesis (SPPS) strategy has emerged as the dominant methodology for hydrophobic peptide synthesis due to its orthogonal protection scheme and avoidance of highly corrosive hydrofluoric acid (HF) required for Boc-based strategies. However, even with Fmoc-SPPS, sequences exceeding 50-60 amino acids with high hydrophobic content remain formidably challenging [1]. The membrane proteins and their functional domains, such as ion channels, G-protein coupled receptors (GPCRs), and other pore-forming structures, represent particularly demanding targets that often require specialized approaches. These challenges are especially relevant in drug development contexts where membrane proteins constitute approximately 60% of all FDA-approved drug targets [1], highlighting the critical importance of robust synthetic methodologies for hydrophobic peptides.
The 4-methoxyphenylphenacyl alcohol (MPPA) linker represents a specialized acid-labile handle specifically designed for the synthesis of hydrophobic peptides and peptide acids. The MPPA linker belongs to the family of α-aryl substituted acetophenone derivatives that exhibit unique cleavage properties under mild acidic conditions. Unlike conventional Wang or SASRIN resins, the MPPA linker provides exceptional stability during repeated Fmoc-deprotection cycles using piperidine-based reagents while allowing efficient cleavage under mild acidic conditions that minimize side reactions.
Table 1: Comparison of MPPA with Common Resins for Hydrophobic Peptide Synthesis
| Resin Type | Cleavage Conditions | Stability During Fmoc-SPPS | Suitability for Hydrophobic Sequences | Risk of Aggregation |
|---|---|---|---|---|
| MPPA | Mild acid (0.5-1% TFA) | High | Excellent | Low-Moderate |
| Wang | Standard TFA cocktails | Moderate | Good | Moderate-High |
| 2-Chlorotrityl | Mild acid (1-5% TFA) | High | Excellent | Low |
| Rink Amide | Standard TFA cocktails | High | Moderate | High for C-terminal amides |
| HMBA | Standard TFA cocktails | Moderate | Good | Moderate |
For pre-loaded Fmoc-L-Phe-MPPA resin, the loading capacity must be accurately determined to calculate appropriate reagent equivalents for subsequent coupling reactions. The standard protocol for loading determination:
Loading (mmol/g) = (A₃₀₁ × Dilution Factor × V) / (ε × m)
Where V = volume (L), m = mass of resin (g), and dilution factor = 50 in this protocol
Table 2: Common Loading Values and Their Implications for Synthesis
| Loading Range (mmol/g) | Synthetic Characteristics | Recommended Application | Coupling Efficiency |
|---|---|---|---|
| 0.2-0.4 | Low density, improved solvation | Difficult hydrophobic sequences | Slower but more complete |
| 0.4-0.7 | Moderate density, balanced | Standard hydrophobic peptides | Good efficiency |
| 0.7-1.0 | High density, potential aggregation | Simple hydrophobic sequences | Rapid but may be incomplete |
The successful synthesis of hydrophobic peptides on this compound resin requires meticulous attention to solvation, coupling efficiency, and aggregation prevention. Before beginning the synthesis, ensure all amino acid derivatives are of high purity and properly dissolved. Use freshly prepared activating agents and high-quality, amine-free solvents to maximize coupling efficiency. For highly hydrophobic sequences, consider incorporating pseudo-proline dipeptides or backbone modification strategies to disrupt β-sheet formation [1].
Resin Preparation and Fmoc Deprotection
Amino Acid Coupling
Final Fmoc Deprotection and On-Resin Analysis
Diagram 1: SPPS Workflow for Hydrophobic Peptides on MPPA Resin
The key advantage of the MPPA linker is the ability to cleave fully protected peptide fragments under mild acidic conditions that preserve most side-chain protecting groups. This enables the preparation of protected segments for use in native chemical ligation or segment condensation strategies. The standard cleavage protocol:
The purification of hydrophobic protected peptides requires specialized reversed-phase conditions to maintain solubility while achieving adequate separation:
Table 3: Cleavage Conditions Comparison for Different Resin Types
| Resin Type | Cleavage Reagents | Time | Temperature | Protecting Group Stability | Yield Range |
|---|---|---|---|---|---|
| MPPA | 0.5-1% TFA/DCM | 30-60 min | 0-25°C | Fully preserved | 85-95% |
| 2-Chlorotrityl | 1-5% TFA/DCM | 10-30 min | 0-25°C | Fully preserved | 90-98% |
| Wang | 95% TFA with scavengers | 2-4 h | 25°C | Removed | 70-90% |
| SASRIN | 1% TFA/DCM | 10-30 min | 0-25°C | Fully preserved | 85-95% |
The primary challenge in hydrophobic peptide synthesis is the management of sequence-driven aggregation that occurs both on-resin and in solution during post-synthesis handling. Several proven strategies can mitigate these issues:
After cleavage, hydrophobic peptides often require specialized solubilization protocols before purification:
Diagram 2: Aggregation Management Strategies for Hydrophobic Peptides
To illustrate the effectiveness of the this compound strategy, several model hydrophobic peptides have been synthesized and characterized:
Table 4: Troubleshooting Common Problems in Hydrophobic Peptide Synthesis
| Problem | Possible Causes | Detection Methods | Solutions |
|---|---|---|---|
| Low Coupling Efficiency | Aggregation, poor activation, insufficient time | Kaiser test, colorimetric monitoring | Incorporate pseudo-prolines, use stronger activators (HATU/HOAt), extend coupling time, increase temperature to 50°C |
| Premature Cleavage | Acid-sensitive sequence, excessive TFA exposure | LC-MS of crude cleavages | Reduce TFA concentration in wash solutions, use less acidic deprotection if possible, switch to more stable linker |
| Poor Final Cleavage | Incomplete solvation, insufficient cleavage time | Visual inspection, HPLC | Use stronger cleavage cocktail, extend cleavage time, incorporate TFE in cleavage mixture |
| Difficulty Purifying | Extreme hydrophobicity, aggregation | HPLC with multiple columns | Use alternative stationary phases (C4, phenyl), elevated temperature, ion-pairing switches (TFA to ammonium salts) |
| Multiple Deletion Sequences | Incomplete couplings, difficult sequences | MS analysis, sequencing | Implement double couplings with different activators, incorporate capping steps, use more dilute resin loading |
Rigorous analytical characterization is essential for hydrophobic peptides synthesized using the this compound protocol. A comprehensive quality control strategy should include:
Depending on the application, various functional assays may be employed to confirm the bioactive conformation of the synthesized hydrophobic peptides:
The This compound resin system provides a robust and reliable platform for the synthesis of challenging hydrophobic peptides. Through careful attention to resin handling, coupling conditions, aggregation prevention, and specialized cleavage protocols, researchers can successfully prepare peptides that are otherwise inaccessible through standard Fmoc-SPPS methodologies. The mild cleavage conditions characteristic of the MPPA linker enable the production of fully protected fragments suitable for segment condensation or native chemical ligation, significantly expanding the scope of synthetic targets.
As the field continues to advance, the integration of novel solvent systems, backbone modifications, and precision analytics will further enhance our ability to tackle increasingly hydrophobic sequences. These developments are particularly important for the drug discovery community, where hydrophobic peptides and peptidomimetics continue to emerge as promising therapeutic modalities for challenging targets including membrane proteins and protein-protein interactions.
Fmoc-protected amino acids share common handling characteristics. The guidelines below are based on the known hazards of Fmoc-L-Phe-OH and related compounds [1].
Hazard Classification
Essential Personal Protective Equipment (PPE)
Spill Management
Proper storage is critical to maintain the integrity of Fmoc-protected compounds, which are sensitive to temperature, moisture, and light [1] [2].
Optimal Storage Conditions
Handling After Storage
Stability Monitoring
The following diagram outlines the key steps for safely retrieving, handling, and storing your Fmoc-protected compound.
While specific data for Fmoc-L-Phe-MPPA is unavailable, here are standard protocols for solubilizing Fmoc-amino acids and initial peptide coupling.
Solubilization Strategies The best solvent depends on your compound's properties. This general guide can help you choose [2]:
| Condition (at pH 7) | Recommended Solvent Sequence |
|---|
| Net Negative Charge >50% Hydrophobic Residues | 1. Sterile water (sonicate) 2. 0.1M Ammonium bicarbonate in water 3. Acetonitrile or Isopropanol 4. DMSO or DMF | | Net Positive Charge >50% Hydrophobic Residues | 1. Sterile water (sonicate) 2. 0.1M Acetic acid in water 3. Acetonitrile or Isopropanol 4. DMSO or DMF | | >50% Hydrophobic Residues (Any charge) | 1. Acetonitrile or Isopropanol 2. DMSO or DMF 3. Chaotropic salts (e.g., Guanidine HCl) |
Initial Resin Loading Method For attaching the first Fmoc-amino acid to a hydroxymethyl-functionalized resin (like Wang resin), using a symmetrical anhydride is a common method. Note: This method is not suitable for Histidine or Cysteine, which are prone to enantiomerization [3].
In solid-phase peptide synthesis (SPPS), epimerization (racemization) at the C-terminal amino acid can occur during the coupling of peptide segments. This side reaction leads to the formation of diastereomeric peptides that are often difficult to separate, reducing yield and purity [1].
The mechanism primarily involves the abstraction of the Cα-proton by a base, forming an achiral enolate intermediate. When this occurs at the C-terminal residue during activation for segment coupling, it can result in epimerization [1].
A key study systematically investigated coupling conditions using Fmoc-Asp(OtBu)-L-Phe-OH and H-Lys(Boc)-PepsynKA as a model, providing quantitative data on minimizing phenylalanine epimerization [1].
The table below summarizes the core findings for achieving both a high coupling rate and low epimerization:
| Factor | Recommendation | Key Finding / Rationale |
|---|---|---|
| Optimal Coupling Reagent | DIC/HOBt | Achieved optimal balance of good coupling rate with low epimerization. [1] |
| Solvent | Dichloromethane (DCM) | Favored for low epimerization. [1] |
| Quantitative Result | <3% epimerization | Maximum level of C-terminal lysine epimerization reported under optimal conditions in a 13-mer + 16-mer segment coupling. [1] |
The following protocol is adapted from the model study that successfully minimized C-terminal epimerization [1]. You can use this as a starting point for coupling your segment containing Fmoc-L-Phe-MPPA.
Procedure:
If you encounter epimerization issues, consider these strategies:
| Issue | Possible Cause | Troubleshooting Action |
|---|---|---|
| High epimerization level | Base-catalyzed side reaction | Avoid strong bases in coupling cocktails; use acidic/neutral activators like DIC/HOBt or pre-formed OPfp esters. [2] |
| Epimerization with C-terminal Cys | Resin type and base treatment | Use trityl-type resins (e.g., 2-chlorotrityl resin) which reduce epimerization and β-piperidinylalanine formation during chain extension. [2] |
| General epimerization risk | Coupling difficult residues | For sterically hindered or solvated residues, consider: • Increased coupling time • Slightly elevated temperature • Microwave assistance (use with caution) [3] |
What is it? Aspartimide formation is a base-catalyzed side reaction where the side chain carboxylic acid of an aspartic acid (Asp) residue cyclizes, forming a five-membered ring succinimide (aspartimide). This ring can subsequently reopen to form a mixture of undesired peptides, including the native α-peptide, the β-peptide (isoAsp), and piperidide adducts [1] [2].
Why is it a problem? This rearrangement is "mass-neutral," meaning the desired and undesired products have the same molecular weight, making them extremely difficult to separate during purification and nearly impossible to detect by mass spectrometry alone. This can significantly reduce the yield and purity of your target peptide, which is a critical concern for manufacturing peptide-based Active Pharmaceutical Ingredients (APIs) [3].
When does it occur? The reaction is primarily driven by repeated exposure to piperidine during the standard Fmoc deprotection steps. Its propensity is highly sequence-dependent, with Asp-Gly sequences being the most susceptible, followed by Asp-Asn, Asp-Asp, and Asp-Cys [1] [2].
The core challenge is to sterically or electronically block the cyclization reaction. The following table summarizes the primary strategies.
| Strategy | Mechanism | Key Examples & Notes |
|---|
| Alternative Side Chain Protecting Groups [1] [3] | Increases steric bulk around the Asp side chain to physically impede ring closure. | OtBu: Standard, but offers minimal protection. OMpe (3-methylpent-3-yl) & Die (2,3,4-trimethylpent-3-yl): Bulky and flexible, show significant improvement [1]. OBno (Benzyloxymethyl): Highly effective, reduces aspartimide formation to near-undetectable levels even in difficult Asp-Gly sequences [3]. | | Backbone Protection (N-alkylation) [1] [2] | Converts the backbone amide nitrogen from secondary to tertiary, removing the nucleophilic proton required for cyclization. | Dmb (2,4-dimethoxybenzyl): The most common group for this purpose. This is the only method noted to completely eliminate rearranged products. It is often used in pre-made Asp-Xaa dipeptides (e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH) due to reduced coupling efficiency [1]. | | Optimized Deprotection Conditions [1] | Uses milder bases or additives to reduce the base strength of the deprotection solution. | Add 0.1 M HOBt to piperidine: Reduces formation but introduces nucleophilic water. Use piperazine instead of piperidine: A weaker base that suppresses, but does not eliminate, the side reaction [1]. | | Novel Protecting Group Technologies [2] | Uses a stable C-C bond to mask the carboxylic acid, which is completely inert to base. | CSY (CyanoSulfurYlide): Requires deprotection with electrophilic halogenating agents like NCS in aqueous conditions. This innovative approach shows exceptional stability during synthesis and prevents aspartimide formation entirely [2]. |
The following diagram illustrates the logical workflow for selecting the right strategy based on your peptide sequence and goals.
Here are detailed methodologies for implementing two of the most effective strategies.
Fmoc-Asp(OBno)-OH is designed as a drop-in replacement for Fmoc-Asp(OtBu)-OH and requires no changes to standard synthesis protocols [3].
For the novel CSY approach, deprotection can be performed on-resin before the final TFA cleavage [2].
Q1: My crude peptide has multiple closely eluting peaks in HPLC. Could this be aspartimide formation? Yes, this is a classic symptom. The peaks may correspond to the target peptide, the aspartimide, and various piperidide adducts. These by-products are mass-neutral, so LC-MS will show identical mass values, but the different isomers will have slightly different retention times [1] [3].
Q2: Which is the best overall strategy for preventing aspartimide formation? For the highest purity, especially in API manufacturing, backbone protection with the Dmb group is considered the gold standard as it can completely eliminate the side reaction. For a more cost-effective and easier-to-implement solution that still offers excellent suppression, bulky side chain protectors like OBno or OMpe are highly effective [1] [3].
Q3: Are there any drawbacks to using these alternative protecting groups? Yes, there are trade-offs. The specialized building blocks (e.g., Fmoc-Asp(OMpe)-OH, Fmoc-(Dmb)Gly-OH) are significantly more expensive than standard Fmoc-Asp(OtBu)-OH. Furthermore, backbone-protected amino acids can exhibit reduced coupling efficiency due to steric hindrance and may need to be coupled as pre-made dipeptides [1].
The table below summarizes common issues, their causes, and solutions derived from general Fmoc-solid-phase peptide synthesis (SPPS) practices.
| Observed Problem | Potential Causes | Recommended Solutions |
|---|---|---|
| Low Yields [1] | Incomplete coupling or deprotection; poor resin swelling. | Perform double coupling with fresh reagents; ensure proper resin pre-swelling in DCM for 30 min [1]. |
| Incomplete Coupling [1] | Insufficient activation of Fmoc-amino acid; low-quality reagents. | Use high-purity reagents (≥99%); activate with HBTU (2.85 equiv) and DIEA (6 equiv) for 1 min pre-activation [1]. |
| Side Reactions & Byproducts [1] [2] | Residual piperidine or TFA; prolonged cleavage time. | Extend washing steps after deprotection; limit exposure to cleavage cocktail (e.g., TFA) to ~2 hours [1]. |
| Slow Deprotection [2] | Suboptimal base or solvent for Fmoc removal. | Use 20% piperidine in DMF for fastest deprotection (half-life of ~6 seconds for Fmoc-ValOH) [2]. |
For a robust and efficient coupling strategy, consider this detailed protocol adapted from a synthesis that successfully produced a labeled tripeptide for NMR studies [3].
Reagents and Setup
Coupling Procedure
This workflow diagrams the logical steps for troubleshooting coupling issues:
To maximize your chances of success, focus on these three areas:
Understanding the mechanism is key to effective troubleshooting. The Fmoc group is removed via a base-induced elimination reaction. A base abstracts the acidic proton from the fluorenyl ring, leading to the formation of dibenzofulvene and the free amine. Piperidine is the preferred base as it not only drives the reaction but also traps the reactive dibenzofulvene byproduct, preventing it from reattaching to the peptide chain [1] [2].
The diagram below illustrates this process and the critical factors for success.
Based on the mechanism, here is a structured guide to diagnose and resolve incomplete Fmoc-L-Phe-MPPA cleavage.
| Symptom | Possible Cause | Recommended Solution |
|---|---|---|
| Low yield/positive Kaiser test | Weakened deprotection solution (e.g., old, wet piperidine) | Use fresh 20% piperidine in DMF (half-life of Fmoc-ValOH is ~6 seconds) [2]. |
| Inconsistent results | Insufficient deprotection time | Extend reaction time; standard is 2 x 5-10 minutes [3]. |
| Side reactions | Poor solvent quality (moisture in DMF) | Use anhydrous solvents stored over molecular sieves [4]. |
| Persistent issues | Inefficient byproduct removal | Ensure adequate washing (e.g., 5x with DMF) after deprotection [4]. |
To minimize future issues, consider these best practices:
| Side Reaction | Symptoms / Common Sequences | Primary Prevention Strategies |
|---|
| Aspartimide Formation [1] | - Peptides containing Asp-Gly, Asp-Asp, or Asp-Asn [1]
Here are specific methodologies cited in the research for mitigating two of the most common side reactions.
1. Suppressing Aspartimide Formation with Additives [1]
2. Mitigating Arg-Lactamization via Solvent Polarity [2]
The diagram below integrates these mitigation strategies into a standard Fmoc SPPS cycle, showing when to apply key preventative measures.
Beyond addressing specific side reactions, adopting these general practices will significantly improve your SPPS outcomes.
1. What are the primary considerations when selecting a solvent for a Fmoc-protected compound? The choice of solvent must balance two key factors: effective dissolution of your compound and compatibility with the Fmoc protecting group.
2. I am getting low yields or incomplete reactions. What could be wrong? This is a common issue in peptide synthesis that can often be traced back to the reagents or the Fmoc deprotection step.
3. How can I handle a Fmoc-protected compound that is only soluble in a solvent incompatible with my next step? A common strategy is to dissolve the compound in a suitable solvent and then use that solution in your reaction.
General Workflow for Solvent Evaluation
The following diagram outlines a logical workflow for selecting and testing a solvent for your compound, based on standard laboratory practices.
Common Solvents and Their Properties The table below summarizes solvents frequently used with Fmoc-protected compounds, based on research into Fmoc-diphenylalanine and general solvent selection guides [4] [2].
| Solvent | Common Use | Key Properties & Hazards |
|---|---|---|
| Dimethyl Sulfoxide (DMSO) | Primary solvent for stock solutions [4]. | High polarity, hygroscopic, low volatility. Can enhance skin absorption of other chemicals. |
| Dimethylformamide (DMF) | Common in SPPS coupling reactions [5]. | High polarity, reprotoxic [2]. |
| Acetone | Co-solvent for gelation/assembly [4]. | Volatile, highly flammable. Generally considered a greener option than many alternatives [2]. |
| Ethanol | Co-solvent for gelation/assembly [4]. | Renewable, biodegradable. A preferred green solvent [2]. |
| Dichloromethane (DCM) | Swelling resin, washing steps. | Volatile, suspected carcinogen [2]. |
| 1,4-Dioxane | Used in some protection reactions [1]. | Forms peroxides, carcinogenic [2]. |
Detailed Protocol: Gelation via Solvent Switch This is a specific example of how a solvent system is used to manipulate a Fmoc-protected dipeptide, adapted from a published procedure [4]. The organic solvent acts as the primary dissolution agent, and water is added to drive self-assembly.
Procedure:
φ_solvent) typically ranges from 0.05 to 0.6, depending on the solvent used [4].Troubleshooting:
φ_solvent range for your specific solvent, as gelation may not occur outside certain limits [4].φ_solvent.Detailed Protocol: Ester Hydrolysis Preserving Fmoc Group This protocol is crucial for modifying the C-terminus of Fmoc-protected amino acids and is adapted from a recent green chemistry method [6]. It allows for hydrolysis without damaging the base-sensitive Fmoc group.
Procedure:
Troubleshooting:
Aggregation in solid-phase peptide synthesis (SPPS) occurs when growing peptide chains form secondary structures, leading to slower reaction rates and failed couplings [1]. Key indicators include:
The table below summarizes the core strategies to improve peptide solvation and disrupt secondary structures.
| Strategy | Recommended Action | Key Benefit |
|---|---|---|
| Solvent & Environment | Use dipolar aprotic solvents (DMF, NMP); for difficult sequences, use solvent mixtures like DMSO/DMF or TFE/DMF [1] [2]. | Improves solvation of the peptide-resin complex [1]. |
| Resin Choice | Use low-loading resins (0.1-0.4 mmol/g) or more polar PEG-based resins (e.g., NovaSyn TG, PEGA) [1] [3]. | Reduces inter-chain interactions and improves swelling [1]. |
| Backbone Protection | Incorporate pseudoproline dipeptides (for Ser, Thr, Cys) or Dmb dipeptides every 5-6 residues in the sequence [1]. | Temporarily breaks secondary structure formation [1]. |
| Side-Chain Protection | For problematic residues, consider using side-chain protecting groups that improve solvation, e.g., Ser(Trt) instead of Ser(tBu) [1]. | Enhances overall peptide solubility [1]. |
| Coupling Reagents | For difficult couplings, use efficient reagents like HATU, HCTU, or COMU with additives (HOBt or HOAt) [2]. | Increases coupling efficiency and reduces racemization [2]. |
Pseudoproline dipeptides are among the most effective methods for disrupting aggregation and are introduced as Fmoc-dipeptides [1].
Manual Coupling using Phosphonium/Aminium Reagents:
Manual Coupling using DIPCDI/HOBt:
For peptides that are already aggregating, altering the solvent environment can help re-solubilize the chains.
This workflow provides a logical sequence for diagnosing and addressing aggregation issues.
Q1: My peptide sequence is long (>20 residues) and contains multiple phenylalanines. How should I plan the synthesis?
Q2: Can I just change the solvent if I notice aggregation during a synthesis?
Q3: Why are my coupling tests (e.g., Kaiser test) negative even though the reaction seems to have failed?
Q4: How do I handle the synthesis of peptides with C-terminal modifications, like MPPA?
Q1: What is a "premature N-to-S shift" and why might it occur with Fmoc-L-Phe-MPPA? While not explicitly detailed in the search results, an "N-to-S shift" typically refers to an O-N acyl shift or similar intramolecular migration, where an acyl group (like the Fmoc-amino acid) migrates from the nitrogen of a backbone amide to a sulfur atom on a side chain (e.g., in cysteine derivatives) or to a hydroxyl group [1]. This process is often base-catalyzed.
In the context of this compound, the MPPA moiety likely contains functional groups that could participate in such reactions. The Fmoc deprotection mechanism itself relies on a base (like piperidine) to initiate a beta-elimination [2] [3]. Prolonged or improper exposure to basic conditions during synthesis or handling could potentially trigger unwanted intramolecular reactions like an N-to-S shift, leading to byproducts and failed couplings.
Q2: What are the primary factors that affect Fmoc-amino acid stability? The stability of Fmoc-amino acids like Fmoc-L-Phe-OH can be compromised by several factors, which also serve as potential culprits for more complex issues like acyl shifts [2] [4] [5]:
Troubleshooting Table for Fmoc-Amino Acid Handling
| Symptom | Potential Cause | Diagnostic Method | Solution & Prevention |
|---|---|---|---|
| Low peptide yields, unexpected byproducts [4] | Base-catalyzed degradation or acyl shift | LC-MS analysis of the crude Fmoc-amino acid or peptide intermediate [4] | Minimize exposure to base; use high-purity piperidine; optimize deprotection time [2] |
| Incomplete coupling, failed sequences [4] | Degraded or impure Fmoc-amino acid | Check purity via HPLC or TLC; perform Kaiser test post-coupling [4] [5] | Source Fmoc-amino acids with ≥99% purity; ensure proper storage (2-8°C) [4] [6] [5] |
| Side reactions, discoloration [4] | Prolonged exposure to cleavage reagents (e.g., TFA) or residual bases | Visual inspection; LC-MS | Thorough resin washing after deprotection; limit TFA exposure during final cleavage [4] |
Protocol 1: Standard Fmoc Deprotection (with Stability in Mind) This is a standard protocol adapted from the search results, highlighting steps critical for preventing side reactions. [2] [3]
Protocol 2: Handling and Storage of Fmoc-L-Phe-OH and Derivatives Following these guidelines helps maintain reagent integrity. [4] [6] [5]
The diagram below outlines a logical workflow for diagnosing and addressing stability issues during synthesis.
Proper storage and handling are critical for preventing the degradation of Fmoc-protected compounds, which can lead to failed couplings and costly experimental delays.
| Aspect | Guidelines & Key Parameters |
|---|---|
| General Storage Temperature | Long-term: -15 °C or lower [1]; Short-term/daily use: 2–8 °C [1] [2]. |
| Moisture Control | Use vacuum-sealed containers with desiccants; inert gas purging (Argon/Nitrogen) is recommended to prevent oxidation [1]. |
| Light Exposure | Store in amber glass vials and dark cabinets to block UV/visible light that accelerates Fmoc cleavage [1]. |
| Handling & PPE | Always wear nitrile gloves, lab coats, and safety goggles; handle powders in a fume hood to avoid dust inhalation [1]. |
| Stability Monitoring | Perform monthly visual inspections (discard if white powder turns yellow) and HPLC validation every 6 months for unused batches [1]. |
The core vulnerability of the Fmoc group is its susceptibility to basic conditions. The mechanism below illustrates how degradation initiates, which is crucial for understanding how to prevent it.
Q1: My Fmoc-amino acid has turned yellow. Is it still usable? A color change from white to yellow typically indicates degradation and the compound should not be used for critical synthesis [1]. The yellow color suggests the Fmoc group may be partially cleaved, which can lead to failed couplings and deletion sequences in your peptide. Discard the degraded material.
Q2: How can I avoid degradation from repeated freeze-thaw cycles? Aliquot your stock into single-use vials before initial freezing. This prevents exposing the entire stock to temperature fluctuations and moisture each time you need a small amount for an experiment [1].
Q3: What is the biggest risk when retrieving the compound from cold storage? The compound becomes more brittle when cold, increasing the risk of creating inhalable dust. Always allow the vial to thaw in a desiccator and then handle it under a fume hood to mitigate this risk [1].
Here are detailed methodologies for key procedures related to handling and analyzing Fmoc-protected compounds.
This is a quick, non-destructive check to catch obvious signs of degradation.
This quantitative method confirms the chemical purity of stored material.
This is the standard procedure for removing the Fmoc group during peptide synthesis.
The workflow below summarizes the key steps for maintaining Fmoc compound stability, from receiving to disposal.
The linker is a critical component of Proteolysis-Targeting Chimeras (PROTACs), connecting the E3 ligase-binding "anchor" to the protein-of-interest-binding "warhead". Its composition and length are vital for the molecule's physicochemical properties and overall bioactivity [1].
The table below summarizes the main categories of linkers found in the literature.
| Linker Type | Key Characteristics | Impact on Properties & Bioactivity | Common Attachment Chemistry |
|---|---|---|---|
| Alkyl Linkers [1] | Composed of simple carbon chains; synthetically tractable. | Provides flexibility; optimal length is critical for ternary complex formation. Hydrophobicity can impact cell permeability. | Amide bond formation; alkylation [2]. |
| PEG Linkers [1] | Composed of polyethylene glycol units; improve water solubility. | Increased hydrophilicity can improve pharmacokinetic properties. Length and flexibility influence degradation efficacy. | Amide bond formation; ether/nucleophilic substitution [2]. |
| Functionalized Linkers [1] | Incorporate non-flexible, structured motifs (e.g., piperazine, triazole). | Can reduce the number of rotatable bonds and lock the linker in a specific conformation. May enhance selectivity and potency. | Click chemistry (for triazoles); amide coupling to rigid heterocycles [1]. |
The field is evolving from using simple alkyl and PEG linkers to more sophisticated functionalized linkers, which promise enhanced bioactivity by better controlling the spatial orientation of the warhead and anchor [1].
Developing a functional PROTAC involves iterative synthesis and rigorous testing. The general workflow and key experimental methods for evaluating linkers and achieving C-terminal attachment are outlined below.
1. Synthesis and C-Terminal Attachment
2. In Vitro Binding Assays
3. Cellular Activity Assays
4. Structural Analysis to Guide Design
Given that "MPPA linkers" was not identified as a standard term, here are some suggestions for moving forward:
The core challenge in your analysis is separating and quantifying the L- and D-enantiomers of your Fmoc-protected compound. Here are the recommended approaches:
| Analytical Aspect | Recommended Approach | Key Considerations & Experimental Parameters |
|---|---|---|
| Chiral Stationary Phase (CSP) | Carbohydrate-based CSPs (e.g., CHIRALPAK IA, IC) [1] | CHIRALPAK IC showed superior selectivity and resolution for multiple Nα-Fmoc amino acid derivatives [1]. |
| Separation Mechanism | Reversed-phase mode with π–π interactions; influenced by Fmoc group hydrophobicity [1]. | Mobile phase solvent polarity is a critical parameter for chiral recognition [1]. |
| Detection | Ultraviolet (UV) Detection [1] | The Fmoc group has a strong UV chromophore, allowing for sensitive detection without derivatization [1]. |
| Quantification Limit | Can be validated to estimate ≤0.05% of the undesired isomer [1]. | This high sensitivity is crucial for controlling chiral purity in therapeutic peptide development [1]. |
The following diagram outlines the key steps in the analytical process from sample preparation to final quantification:
Since a direct comparative analysis for Fmoc-L-Phe-MPPA was not found, you have two main paths forward:
Fmoc-Phe-OH (CAS 35661-40-6), also known as N-α-Fmoc-L-phenylalanine, is a fundamental building block used in Fmoc solid-phase peptide synthesis (SPPS) [1] [2].
The table below summarizes its key characteristics:
| Property | Description |
|---|---|
| CAS Number | 35661-40-6 [1] [3] [4] |
| Molecular Formula | C₂₄H₂₁NO₄ [3] [4] [5] |
| Molecular Weight | 387.43 g/mol [3] [4] [5] |
| Appearance | White to off-white crystalline powder [1] [4] |
| Melting Point | 180 - 188 °C [1] [3] |
| Purity (HPLC) | Typically ≥ 98.0% to ≥ 99.0% [1] [4] |
| Application | Standard protected amino acid for introducing phenylalanine residues during peptide synthesis [1] [2] |
Fmoc-Phe-OH is a cornerstone of the Fmoc-SPPS strategy, which is widely used due to its mild reaction conditions and orthogonality with other protecting groups [6] [2].
The following diagram illustrates the typical solid-phase peptide synthesis workflow using Fmoc-protected amino acids:
A specific published protocol from a 2008 research paper provides experimental details for using this compound [7]:
Based on the search results, the efficiency of a linker is not determined by a single metric but by a balance of several key properties. The table below summarizes the critical parameters to evaluate, drawing parallels from ADC and PROTAC research [1] [2].
| Evaluation Dimension | Key Parameters to Measure | Common Experimental Methodologies & Notes |
|---|
| Stability & Payload Release | • Plasma Stability: Measure intact conjugate over time in plasma. • Release Efficiency: Quantify payload release in target cell lysates. • Metabolic Stability | • Incubation in plasma/tissue homogenates (e.g., human or mouse plasma) [1]. • LC-MS/MS to identify and quantify intact conjugates and released payloads [1]. • Payload release can be tested in tumor homogenates or with specific enzymes (e.g., cathepsin B) [1]. | | Structural & Chemical Design | • Linker Length • Conjugation Chemistry (e.g., maleimide, disulfide) • Steric Hindrance • Solvation Volume (for disordered linkers) | • Modulating these parameters helps balance stability and efficient release [1]. • For disordered protein linkers, the effective solvation volume (ves) is a key physical determinant of phase behavior [3]. | | Functional Efficacy | • In vitro Potency (e.g., IC50 in cell proliferation assays) • In vivo Efficacy (e.g., tumor growth inhibition in xenograft models) • Catalytic Degradation Efficiency (for PROTACs, DC50 values) | • Linker design directly impacts cellular activity [1] [2]. • Dose fractionation studies in animal models can guide optimal dosing regimens [1]. | | Selectivity & Toxicity | • Therapeutic Index • Selectivity for target over related proteins | • The formation of a ternary complex in PROTACs can impart an additional layer of selectivity [2]. • Stable linkers that prevent premature release can help reduce off-target toxicity [1]. |
The following diagram illustrates a generalized workflow for evaluating linker efficiency, integrating methodologies from ADC and other bioconjugate research. This protocol can be adapted for "difficult sequences" or specific MPPA systems.
Since direct data on MPPA linkers is limited, you may need to extend your research:
The table below summarizes the primary analytical techniques used for the rigorous characterization of synthetic peptides.
| Analytical Technique | Primary Application & Information Gained | Key Experimental Parameters (Examples) | Type of Data Output |
|---|
| Liquid Chromatography-Mass Spectrometry (LC-MS) [1] [2] [3] | Purity assessment, identity confirmation, and molecular weight determination. | Column: Reversed-phase C18 [3] Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid [3] Detection: UV (e.g., 220 nm, 280 nm) and High-Resolution Mass Spectrometry [1] | Chromatogram (retention time, peak shape), Mass spectrum (observed mass vs. theoretical) | | High-Pressure/Performance LC (HPLC) [2] | High-resolution separation and analytical purity assessment. | Pressure: Dozens to hundreds of bar [2] Particle Size: 3-5 µm [2] Application: Ideal for analyzing small amounts for high purity (>95-99%) [2] | High-resolution chromatogram for quantitative purity | | Nuclear Magnetic Resonance (NMR) Spectroscopy [4] [5] | Structural confirmation, sequence verification, and analysis of conformation in solution. | Nuclei: 1H, 13C, 19F (if applicable) [4] [5] Experiments: 1D, 2D (ROESY for spatial proximity) [5] Solvent: DMSO-d6, CDCl3, or buffer [5] | Chemical shifts, coupling constants, ROE correlations (confirms 3D structure like β-turn) [5] | | X-ray Crystallography [6] | Atomic-level 3D structure determination of peptides in the solid state. | Heavy Atom: Incorporate (e.g., p-iodophenylalanine) for phasing [6] Crystallization: Vapor diffusion (sitting/hanging drop) [6] Data Collection: Synchrotron or in-house diffractometer [6] | Electron density map, atomic coordinates (for PDB deposition) | | Fourier-Transform Infrared (FTIR) Spectroscopy [5] | Identification of secondary structure and hydrogen bonding patterns. | Sample Prep: Dilute solution or solid pellet [5] Spectral Range: Analyze NH/OH (3200-3500 cm⁻¹) and CO (1600-1800 cm⁻¹) stretching regions [5] | IR spectrum with bands indicating free/bonded NH and CO groups |
Here are detailed methodologies for key experiments cited in the table.
This protocol ensures the LC-MS platform is performing optimally before analyzing your precious peptide sample.
Growing high-quality crystals is often the most challenging step in crystallography.
This protocol is used to determine the peptide's 3D structure in solution.
The following diagram illustrates how these techniques can be integrated into a logical workflow for comprehensive peptide characterization.
When applying these methods to This compound, consider the following:
The compatibility of an Fmoc-amino acid with a resin depends on the resin's linker and solid support. The linker determines the cleavage conditions and the final peptide product (acid, amide, etc.), while the solid support influences swelling and reaction kinetics [1] [2].
The table below summarizes the key resin types used in Fmoc-SPPS.
| Resin Type | Linker Class | Final Peptide | Cleavage Conditions | Key Advantages | Key Considerations |
|---|---|---|---|---|---|
| Wang / HMPA [3] [1] | Benzyl Alcohol | Peptide Acid | Strong Acid (e.g., ~95% TFA) | Widely used, cost-effective | Prone to racemization for Cys, His; diketopiperazine formation with C-terminal Gly, Pro [1]. |
| 2-Chlorotrityl (2-Cl-Trt) [3] [1] | Trityl | Peptide Acid | Mild Acid (e.g., 1-20% TFA in DCM) | Minimal racemization; ideal for sensitive residues (Cys, His); suppresses diketopiperazine formation [3] [1]. | Requires careful handling due to high acid sensitivity; costs more [3]. |
| Rink Amide [4] [1] | Benzhydrylamine | Peptide Amide | Strong Acid (e.g., ~95% TFA) | Standard for peptide amide synthesis; reliable performance [4]. | Similar to Wang resin, standard acid-labile side-chain protection is used. |
| Sieber Amide [1] | Xanthylamine | Protected Peptide Amide | Very Mild Acid (e.g., 1% TFA) | Yields partially protected peptide amides for further orthogonal deprotection [1]. | Specialized use for protected fragments. |
| HMBA [1] | Benzyl Alcohol | Peptide Alcohol | Reduction (NaBH₄) or Transesterification | Enables synthesis of peptide alcohols [1]. | Non-standard cleavage conditions; yields can be variable [1]. |
To objectively compare the performance of Fmoc-L-Phe-MPPA across different resins, you can adapt the following standard experimental methodologies.
The initial loading efficiency is a critical performance metric [3].
This assesses the purity of the loaded amino acid and identifies any epimerization during attachment [3] [1].
This tests the resin's performance during actual synthesis.
You can structure your experimental findings into summary tables. Here is an example based on general knowledge from the search results.
Table 1: Qualitative Performance Comparison of Resins for Fmoc-Amino Acids
| Performance Criteria | Wang Resin | 2-Chlorotrityl Resin | Rink Amide Resin |
|---|---|---|---|
| Loading Efficiency | Moderate to High | High | High |
| Racemization Risk | High (for Cys, His, Ser) | Very Low | Moderate to High (depends on C-terminal aa) |
| Diketopiperazine Suppression | Poor (with C-terminal Gly, Pro) | Excellent | Poor (with C-terminal Gly, Pro) |
| Final Crude Purity | Variable, lower for sensitive sequences | Consistently High for sensitive sequences | Variable, lower for sensitive sequences |
Table 2: Quantitative Experimental Data Template for this compound
| Resin Type | Theoretical Loading (mmol/g) | Measured Loading (mmol/g) | Racemization Observed (%) | Final Model Peptide Crude Purity (%) |
|---|---|---|---|---|
| Wang Resin | 0.4 - 0.8 [6] | [Your Data] | [Your Data] | [Your Data] |
| 2-Chlorotrityl Resin | 0.3 - 0.8 [7] | [Your Data] | [Your Data] | [Your Data] |
| Rink Amide Resin | 0.3 - 0.8 [8] | [Your Data] | [Your Data] | [Your Data] |
The following diagram maps out the logical decision process for selecting the most appropriate resin based on your synthetic goals, integrating the criteria discussed above.
The N-(2-hydroxy-5-nitrobenzyl)-cysteine (N-Hnb-Cys) device is a method for generating peptide crypto-thioesters compatible with standard Fmoc-SPPS (Solid Phase Peptide Synthesis) [1].
The table below summarizes its key performance characteristics and applications based on published research.
| Feature | Description & Performance Data |
|---|---|
| General Principle | Relies on an amide-to-thioester rearrangement (N→S acyl shift) under native chemical ligation (NCL) conditions [1]. |
| Key Advantage | Fully automatable synthesis using inexpensive, commercially available materials with no post-synthetic steps required prior to NCL [1]. |
| Ligation Kinetics | >50-fold increase in kinetic rate at neutral pH compared to non-catalyzed devices due to intein-like intramolecular catalysis [1]. |
| Synthetic Scope | Successfully applied to synthesize long, naturally-occurring cysteine-rich peptide sequences [1]. |
| Application Example | Used for the efficient synthesis of cysteine-rich cyclic peptides via intramolecular native chemical ligation [2]. |
Here is a detailed methodology for the synthesis and use of N-Hnb-Cys crypto-thioesters, compiled from the research articles.
1. Solid-Phase Synthesis of the N-Hnb-Cys Device
2. Peptide Chain Assembly
3. Native Chemical Ligation Workflow The following diagram illustrates the one-pot ligation process facilitated by the N-Hnb-Cys crypto-thioester.
To complete your comparative guide, you will need to find data on Fmoc-L-Phe-MPPA. Here are suggested approaches: